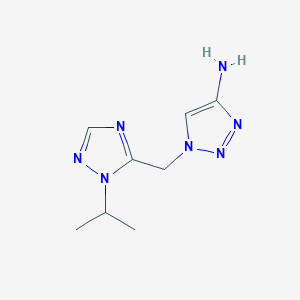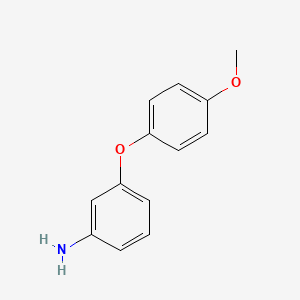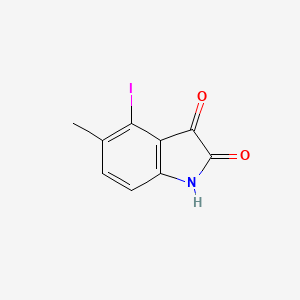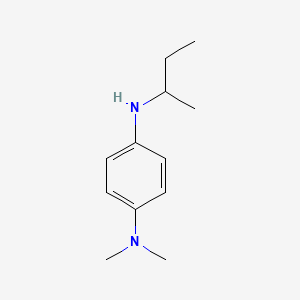
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected via a methylene bridge, with an isopropyl group attached to one of the triazole rings. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Métodos De Preparación
The synthesis of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazole-5-carbaldehyde with sodium azide and a copper catalyst to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with propargylamine to yield the desired compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as cytochrome P450 and other oxidoreductases.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. It is also investigated for its role in modulating biological pathways involved in inflammation and immune response.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, leading to reduced enzyme activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a valuable tool in the study of various biological processes.
Comparación Con Compuestos Similares
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: This compound has a similar triazole structure but differs in the presence of an ethanone group instead of a triazole ring.
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone: This compound contains a chloro group and an ethanone moiety, making it structurally similar but functionally different.
1-[(1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl]-5-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its dual triazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H13N7 |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H13N7/c1-6(2)15-8(10-5-11-15)4-14-3-7(9)12-13-14/h3,5-6H,4,9H2,1-2H3 |
Clave InChI |
ZJSZQWJPSIIVPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC=N1)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)








![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)



